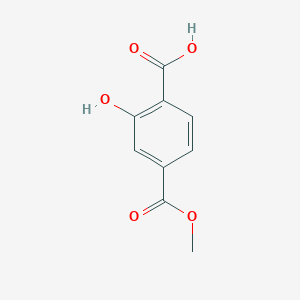

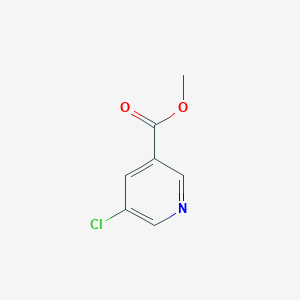

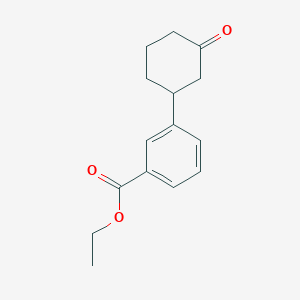

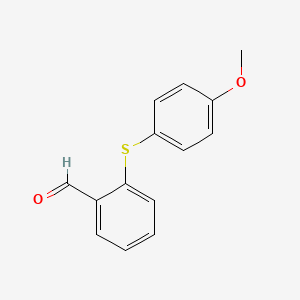

![molecular formula C8H12N2O2 B1317072 2,8-Diazaspiro[4.5]decane-1,3-dione CAS No. 2079-25-6](/img/structure/B1317072.png)

2,8-Diazaspiro[4.5]decane-1,3-dione

概要

説明

“2,8-Diazaspiro[4.5]decane-1,3-dione” is a chemical compound with a unique and complex molecular structure . It belongs to the class of spiro compounds and contains a diazaspiro ring system . The presence of a phenyl group in its structure adds to its aromatic and potentially reactive properties .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described herein proceed readily, with high yields and no further purification . Therefore, the proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .

Molecular Structure Analysis

The molecular formula of “2,8-Diazaspiro[4.5]decane-1,3-dione” is C8H12N2O2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .

Chemical Reactions Analysis

The stereochemical result of the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . This forms a 4a-cyano-4e-hydroxypiperidine .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 204.66 . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .

科学的研究の応用

Muscarinic Receptor Binding and Agonistic Activities

A series of compounds including 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives have been synthesized and tested for muscarinic receptor binding affinity. Some derivatives, such as 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, showed selective agonistic activities at M1 muscarinic receptors, suggesting their potential in reversing cognitive impairments. However, these compounds also displayed peripheral effects at low doses, leading to the exploration of conjugated forms to minimize side effects (Ishihara et al., 1992).

Anticonvulsant and Anxiolytic Potential

Some derivatives of 2,8-Diazaspiro[4.5]decane-1,3-dione have been studied for their potential as anticonvulsant agents. Certain compounds showed significant protective effects in seizure models compared to standard drugs, highlighting their relevance in developing new anticonvulsant medications. Additionally, some derivatives have been investigated for their anxiolytic properties, with a focus on receptor binding affinity and potential therapeutic applications (Madaiah et al., 2012).

Crystal Structure and Molecular Interactions

The crystal structure of certain 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives has been studied to understand their molecular conformation and interactions. These studies are crucial for designing molecules with desired pharmacological properties and for understanding the relationship between structure and biological activity (Rohlíček et al., 2010).

Synthesis and Structural Studies

Various synthetic methods have been developed to produce 2,8-Diazaspiro[4.5]decane-1,3-dione and its derivatives. These methods focus on cost-effectiveness, high yields, and simplicity, facilitating the production of these compounds for research and potential therapeutic uses. Structural studies provide insights into the properties of these compounds, aiding in the development of more effective drugs (Pardali et al., 2021).

Hypoglycemic Activity

Some derivatives of 2,8-Diazaspiro[4.5]decane-1,3-dione have been evaluated for their hypoglycemic potential. Studies involving male albino rats demonstrated significant blood glucose level reduction, outperforming standard drugs in some cases. This suggests the potential of these compounds in developing new treatments for diabetes (Iqbal et al., 2012).

Supramolecular Architecture and Design

The synthesis and analysis of various 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives have contributed significantly to understanding supramolecular arrangements in crystal structures. These studies have implications in the design of new materials and pharmaceuticals, highlighting the role of molecular architecture in determining physical and chemical properties (Lazić et al., 2022).

Antidementia Drug Design

Research on 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives has provided valuable insights into the design of muscarinic agonists for potential use in antidementia drugs. Structural requirements for muscarinic activity are explored, contributing to the development of more targeted and effective treatments for cognitive disorders (Tsukamoto et al., 1993).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

2,8-diazaspiro[4.5]decane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-6-5-8(7(12)10-6)1-3-9-4-2-8/h9H,1-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODIALSWFWKWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576658 | |

| Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Diazaspiro[4.5]decane-1,3-dione | |

CAS RN |

2079-25-6 | |

| Record name | 2,8-Diazaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

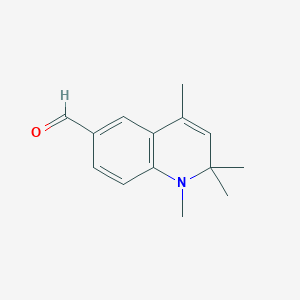

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)